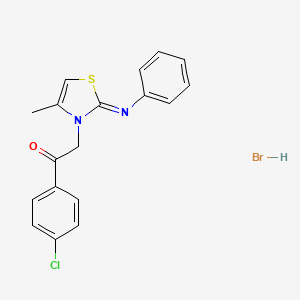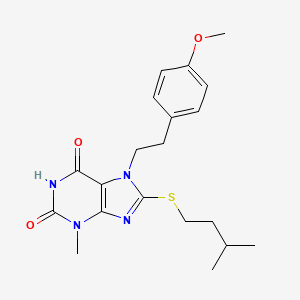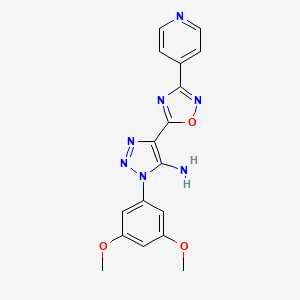
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications in the field of medicine. CP-47,497 has been shown to exhibit high affinity for the cannabinoid receptors in the brain, which are responsible for regulating various physiological functions such as pain, appetite, mood, and memory.
Wirkmechanismus
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene exerts its effects by binding to the cannabinoid receptors in the brain, which are responsible for regulating various physiological functions. Specifically, 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene exhibits high affinity for the CB1 receptor, which is primarily located in the central nervous system and is responsible for regulating pain, appetite, mood, and memory.
Biochemical and Physiological Effects
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene has been shown to exhibit potent analgesic effects, making it a promising candidate for the treatment of chronic pain. Additionally, 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene has been shown to exhibit anti-inflammatory and anti-cancer properties, which may have potential applications in the treatment of various diseases. However, more research is needed to fully understand the biochemical and physiological effects of 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for more precise and targeted experimentation. However, one limitation is that 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene is a synthetic compound, which may not accurately reflect the effects of natural cannabinoids found in the body.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene. One area of interest is its potential applications in the treatment of chronic pain. Additionally, more research is needed to fully understand the anti-inflammatory and anti-cancer properties of 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene. Furthermore, there is a need for more research on the potential side effects and safety of 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene, particularly with regards to long-term use. Overall, 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene shows promise as a potential therapeutic agent, but more research is needed to fully understand its potential applications and limitations.
Synthesemethoden
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene can be synthesized through a multi-step process involving the reaction of 1,4-dichlorobenzene with 3,3,3-trifluoropropene in the presence of a palladium catalyst. The resulting intermediate is then reacted with methanol and hydrochloric acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene has been extensively studied for its potential therapeutic applications in the field of medicine. It has been shown to exhibit potent analgesic effects, making it a promising candidate for the treatment of chronic pain. Additionally, 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene has been shown to exhibit anti-inflammatory and anti-cancer properties, which may have potential applications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O/c11-7-8-1-3-9(4-2-8)15-6-5-10(12,13)14/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWKLMYOSKBYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2483870.png)



![2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2483880.png)
